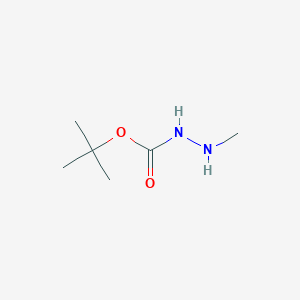

tert-Butyl 2-methylhydrazinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(methylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8-7-4/h7H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRUVUYVHGPEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576659 | |

| Record name | tert-Butyl 2-methylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127799-54-6 | |

| Record name | 1,1-Dimethylethyl 2-methylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127799-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-methylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-methyl(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 2-methylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 2-methylhydrazinecarboxylate, a key intermediate in modern organic synthesis and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, plausible synthesis protocol and predicted spectroscopic data based on established chemical principles and data from closely related analogs. This document serves as a practical resource for the synthesis, characterization, and utilization of this important hydrazine derivative.

Chemical Structure

This compound, with the IUPAC name tert-butyl N-(methylamino)carbamate, is a hydrazine derivative in which one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group and the other is substituted with a methyl group.

Synthesis Protocol

The following protocol describes a reliable method for the synthesis of this compound via the Boc-protection of methylhydrazine. This procedure is adapted from a general method for the synthesis of tert-butyl carbazate.[1]

2.1. Materials and Reagents

-

Methylhydrazine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Isopropyl alcohol (IPA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

2.2. Experimental Procedure

-

To a round-bottom flask containing a magnetic stir bar, add methylhydrazine (1.0 eq.).

-

Dissolve the methylhydrazine in isopropyl alcohol (approximately 10 mL per gram of methylhydrazine).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in a minimal amount of isopropyl alcohol.

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled, stirring solution of methylhydrazine over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Dry the organic solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by flash column chromatography on silica gel if necessary.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the experimental data for the closely related analog, tert-butyl carbazate, and established principles of spectroscopic interpretation.[1][2]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) |

| Chemical Shift (δ) ppm |

| ~6.8 |

| ~3.5 |

| 2.45 |

| 1.46 |

| ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm |

| ~157 |

| ~80.5 |

| ~35 |

| 28.3 |

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

| FT-IR (Predicted) |

| Frequency (cm⁻¹) |

| 3300-3400 |

| 2950-3000 |

| ~1700 |

| 1500-1550 |

| 1150-1250 |

| 1000-1100 |

4.3. Mass Spectrometry (MS)

| Mass Spectrometry (Predicted) |

| m/z |

| 147.1134 |

| 169.0953 |

| 91.0868 |

| 57.0704 |

Detailed Experimental Protocols for Spectroscopic Analysis

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data is processed using standard NMR software.

5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

The FT-IR spectrum is recorded on an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

-

A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data is reported in wavenumbers (cm⁻¹).

5.3. Mass Spectrometry (MS)

-

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

Data is acquired in positive ion mode.

-

The mass-to-charge ratio (m/z) is reported.

Logical Workflow for Structure Elucidation

The structural confirmation of this compound relies on a logical interpretation of data from multiple spectroscopic techniques.

By combining the information from these techniques—the proton and carbon framework from NMR, the identification of key functional groups from FT-IR, and the molecular weight and fragmentation from mass spectrometry—the precise structure of this compound can be confidently determined.

References

In-depth Technical Guide: tert-Butyl 2-methylhydrazinecarboxylate (CAS 127799-54-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of tert-butyl 2-methylhydrazinecarboxylate (CAS 127799-54-6). This compound, also known as 1-N-Boc-2-methylhydrazine, is a bifunctional molecule incorporating a protected hydrazine moiety, making it a valuable building block in synthetic and medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This guide will therefore also explore the properties and mechanisms of action of structurally related compounds to highlight its potential in drug discovery and development, particularly in oncology and metabolic disorders. All quantitative data are presented in structured tables, and key synthetic and conceptual workflows are visualized using diagrams.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 127799-54-6 | [1] |

| Molecular Formula | C6H14N2O2 | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| IUPAC Name | tert-butyl N-(methylamino)carbamate | [2] |

| Synonyms | 1-N-Boc-2-Methylhydrazine, tert-butyl 2-methylhydrazine-1-carboxylate | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 186 °C | [2] |

| Density | 0.982 ± 0.06 g/cm³ (predicted) | [1] |

| pKa | 10.73 ± 0.43 (predicted) | [1] |

| Flash Point | 71 °C | [2] |

| InChI Key | UZRUVUYVHGPEAP-UHFFFAOYSA-N | |

| SMILES | CNNC(=O)OC(C)(C)C | [2] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data |

| ¹H NMR | Data not publicly available. Expected signals would correspond to the methyl, N-H, and tert-butyl protons. |

| ¹³C NMR | Data not publicly available. Expected signals would include those for the methyl, tert-butyl, and carbonyl carbons. |

| Mass Spectrometry | Data not publicly available. The molecular ion peak [M]+ would be expected at m/z 146.19. |

| Infrared (IR) | Data not publicly available. Characteristic peaks would be expected for N-H stretching, C-H stretching (aliphatic), and C=O stretching (carbamate). |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the protection of methylhydrazine. Another documented protocol involves the debenzylation of a protected precursor.

Synthesis via Hydrogenation of a Cbz-Protected Precursor

A documented method for the synthesis of 1-Boc-2-methylhydrazine involves the catalytic hydrogenation of 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve 24.8 g (70.8 mmol) of 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate in 500 mL of ethanol at room temperature under standard atmospheric pressure in a suitable reaction vessel.

-

Catalyst Addition: Add 1.24 g of palladium on activated charcoal (10% w/w) to the solution.

-

Hydrogenation: Subject the reaction mixture to hydrogenation. The source of hydrogen and pressure should be applied as appropriate for standard hydrogenation reactions. Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through diatomaceous earth to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification may be achieved by recrystallization or column chromatography. The reported yield for this procedure is 12.3 g (57% of theoretical yield) with a purity of 48%.[1]

Applications in Drug Discovery and Development

While specific applications of this compound in the synthesis of marketed drugs are not widely documented, its structural features make it a precursor for various bioactive compounds.[2] Its derivatives have been explored for therapeutic effects in oncology and metabolic disorders.[2] The Boc-protected hydrazine moiety allows for its use as a nucleophile in the construction of more complex molecules, such as pyrazoles, pyridazinones, and other heterocyclic systems, which are common scaffolds in medicinal chemistry.

Potential in Oncology

Derivatives of this compound have been investigated for their potential in treating cancer-associated cachexia.[2] Furthermore, the hydrazine functional group is a key component in a number of anticancer drugs. For instance, Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, contains a pyrazole moiety that can be synthesized from hydrazine derivatives. While not directly synthesized from the title compound, this illustrates the potential utility of such building blocks.

Potential in Metabolic Disorders

The carbamate and hydrazine functionalities are present in various compounds investigated for metabolic disorders. Research indicates that derivatives of this compound have been studied for their potential to target receptors involved in metabolic diseases.[2]

Role as a Boc-Protecting Group Precursor

One potential application is in the formation of tert-butyl azidoformate through diazotization.[2] This reagent is useful for introducing the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis and organic chemistry.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Codes | Description |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 127799-54-6) is a valuable chemical intermediate with potential applications in the synthesis of complex organic molecules for drug discovery. While detailed biological studies on this specific compound are not widely published, the presence of its structural motifs in known bioactive compounds suggests its utility for researchers in medicinal chemistry. The synthesis protocol provided, along with the summary of its physicochemical properties and safety information, serves as a useful resource for scientists working with this compound. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this versatile building block.

References

tert-Butyl 2-methylhydrazinecarboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 2-methylhydrazinecarboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its synthesis and analysis, and workflows for its characterization.

Physicochemical Properties

This compound, with the CAS number 127799-54-6, is a crucial reagent used in the synthesis of more complex molecules.[1] Its properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 146.19 g/mol | [1] |

| Molecular Formula | C₆H₁₄N₂O₂ | [1][2] |

| IUPAC Name | tert-butyl N-(methylamino)carbamate | [1] |

| Appearance | White to off-white solid or clear, colorless liquid | [1][2] |

| Melting Point | 49-51°C | [2] |

| Boiling Point | 186°C | [1] |

| Density | 0.982 ± 0.06 g/cm³ | [2] |

| Flash Point | 71°C | [1] |

| Purity | Typically ≥98% | |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere in a dark place. | [1][2] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | |

| SMILES | CC(C)(C)OC(=O)NNC | [1] |

| InChI Key | UZRUVUYVHGPEAP-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are presented below.

Synthesis Protocol

The synthesis of this compound typically involves the N-protection of methylhydrazine with a tert-butoxycarbonyl (Boc) group. A general, high-yielding procedure is as follows:

Reaction: Methylhydrazine + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Materials:

-

Methylhydrazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: In a 500-mL round-bottom flask equipped with a magnetic stir bar, dissolve methylhydrazine (e.g., 4.61 g, 100 mmol) in 200 mL of dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (e.g., 22.9 g, 105 mmol) in 100 mL of dichloromethane. Add this solution dropwise to the stirred methylhydrazine solution over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid or clear oil.

Analytical Characterization Protocols

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized product.[3]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Expected ¹H NMR Spectral Features:

-

tert-butyl group (-C(CH₃)₃): A sharp singlet at ~1.45 ppm, integrating to 9 protons.

-

N-CH₃ group: A singlet at ~2.6-2.8 ppm, integrating to 3 protons.

-

N-H protons: Two broad singlets, one for each NH, which can vary in chemical shift (e.g., ~4.0 ppm and ~6.0 ppm) depending on solvent and concentration.

-

-

Expected ¹³C NMR Spectral Features:

-

tert-butyl carbons (-C(CH₃)₃): A signal around 28 ppm.

-

tert-butyl quaternary carbon (-C(CH₃)₃): A signal around 80 ppm.

-

N-CH₃ carbon: A signal around 35-40 ppm.

-

Carbonyl carbon (C=O): A signal in the range of 155-158 ppm.

-

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the presence of key functional groups.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Key Absorptions:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H stretching (aliphatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

-

C=O stretching (carbamate): A strong, sharp absorption band around 1680-1705 cm⁻¹.

-

N-H bending: A band around 1510-1540 cm⁻¹.

-

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.

-

Method: Electrospray Ionization (ESI) is commonly used.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Expected Results:

-

Molecular Ion Peak: The [M+H]⁺ peak should be observed at m/z 147.11, corresponding to the protonated molecule (C₆H₁₅N₂O₂⁺).

-

Key Fragmentation Pathways: Common fragments include the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺).[3]

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and analysis of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of tert-Butyl 2-Methylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-methylhydrazinecarboxylate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details a feasible synthetic protocol, outlines key characterization data, and presents this information in a clear, structured format for easy reference by professionals in the field.

Introduction

This compound (C₆H₁₄N₂O₂) is a hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a methyl group on the other. This structure makes it a versatile building block, enabling the controlled introduction of a methylhydrazine moiety in the synthesis of more complex molecules. Its application is particularly relevant in medicinal chemistry for the preparation of novel therapeutic agents.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of methylhydrazine with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects one of the nitrogen atoms of methylhydrazine with a Boc group.

Experimental Protocol

Materials:

-

Methylhydrazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methylhydrazine (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the cooled methylhydrazine solution over a period of 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis:

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Molecular Weight | 146.19 g/mol [1] |

| Appearance | Clear, colorless liquid or solid[1] |

| Boiling Point | 186 °C[1] |

| CAS Number | 127799-54-6 |

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for the characterization of this compound.

| Technique | Functional Group | Expected/Reported Data |

| ¹H NMR | tert-Butyl (-C(CH₃)₃) | Singlet, ~1.47 ppm (9H) |

| Methyl (N-CH₃) | Singlet, ~3.11 ppm (3H) | |

| N-H | Broad singlet, variable chemical shift (2H) | |

| ¹³C NMR | Carbonyl (C=O) | ~155.9 ppm |

| Quaternary Carbon (-C (CH₃)₃) | ~81.3 ppm | |

| Methyl Carbon (-C(C H₃)₃) | ~28.3 ppm | |

| N-Methyl Carbon (N-C H₃) | ~60.4 ppm | |

| FT-IR (cm⁻¹) | N-H Stretch | 3316 (broad) |

| C-H Stretch (aliphatic) | 2978, 2932 | |

| C=O Stretch (carbamate) | ~1701 | |

| Mass Spec. (m/z) | Molecular Ion [M]⁺ | 146.11 |

| [M-C₄H₉]⁺ (Loss of tert-butyl) | 89.05 | |

| [M-Boc]⁺ | 45.04 |

Experimental Workflow for Characterization:

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and comprehensive characterization data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, facilitating the efficient and accurate preparation and identification of this important chemical intermediate.

References

The Versatile Role of tert-Butyl 2-methylhydrazinecarboxylate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of organic synthesis, the strategic use of specialized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-Butyl 2-methylhydrazinecarboxylate has emerged as a valuable and versatile reagent, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents and bioactive molecules. This technical guide provides an in-depth analysis of the applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor for the introduction of a protected N-methylhydrazine moiety. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group that can be readily removed under acidic conditions, allowing for subsequent functionalization. This feature makes it a key component in the synthesis of various heterocyclic systems.

Synthesis of Substituted Pyrazoles

One of the most well-established applications of this compound is in the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. The classical approach involves the condensation of the hydrazine derivative with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the pyrazole ring.

A general workflow for this synthesis is outlined below:

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

While a direct protocol for this compound was not explicitly detailed in the immediate literature, a closely related synthesis using tert-butylhydrazine hydrochloride provides a robust and adaptable method.[1]

To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., sodium hydroxide) is added to generate the free hydrazine.[1] Subsequently, the 1,3-dicarbonyl compound, in this case, 3-aminocrotononitrile (1.0 eq), is added to the reaction mixture.[1] The reaction is typically heated to reflux for several hours to ensure complete conversion.[1] Upon cooling, the product can be isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| tert-Butylhydrazine hydrochloride | 3-Aminocrotononitrile | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 87 (corrected) | [1] |

Synthesis of Pyridazinones

Pyridazinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. The synthesis of pyridazinone derivatives can be achieved through the reaction of a hydrazine with a γ-ketoester. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to yield the pyridazinone ring. The Boc-protected N-methylhydrazine moiety from this compound can be incorporated in this manner to produce N-methylated pyridazinones.

Caption: Synthesis of N-methylated pyridazinones.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the preparation of indoles from arylhydrazines and aldehydes or ketones under acidic conditions.[4][5][6] The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia. While direct application of this compound in a traditional Fischer indole synthesis is not typical due to its non-aromatic nature, its derivatives or analogous N-Boc-N-arylhydrazines could potentially be employed. The Boc group would offer a means of temporary protection of one of the nitrogen atoms during the synthesis.

Synthesis of Triazoles

1,2,3-Triazoles are a class of five-membered heterocycles that have gained significant attention in medicinal chemistry and materials science. While the most common method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the use of hydrazine derivatives can also be explored in certain synthetic routes. However, direct and detailed protocols for the synthesis of triazoles using this compound were not prominently featured in the reviewed literature.

Summary of Synthetic Applications

The following table summarizes the key synthetic applications of this compound and its analogs, highlighting the types of heterocyclic cores that can be constructed.

| Heterocyclic Core | Key Reactants | General Reaction Type |

| Pyrazole | 1,3-Dicarbonyl compound | Condensation-Cyclization |

| Pyridazinone | γ-Ketoester | Condensation-Intramolecular Cyclization |

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a protected N-methylhydrazine precursor for the construction of nitrogen-containing heterocycles. Its application in the synthesis of pyrazoles is well-documented, and its potential in the synthesis of other heterocyclic systems like pyridazinones is significant. The Boc protecting group allows for controlled reactivity and subsequent functionalization, making it a strategic choice for medicinal chemists and researchers in drug development. Further exploration of its reactivity with a broader range of electrophilic partners is warranted to expand its synthetic utility.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl 2-methylhydrazinecarboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-methylhydrazinecarboxylate has emerged as a pivotal building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry. Its unique structural features, combining a protected hydrazine moiety with a methyl group, make it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, most notably pyrazole derivatives. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O₂ | [Generic] |

| Molar Mass | 146.19 g/mol | [Generic] |

| Appearance | Clear, colorless liquid or white to off-white solid | [Generic] |

| Boiling Point | 186 °C | [Generic] |

| Melting Point | 49-51 °C | [1] |

| Density | 0.982 ± 0.06 g/cm³ | [1] |

| Flash Point | 71 °C | [2] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the protection of methylhydrazine. Another documented method is the hydrogenation of a protected precursor.

Experimental Protocol: Synthesis via Hydrogenation

A detailed protocol for the synthesis of this compound is described below[1]:

Reaction Scheme:

Materials:

-

1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate (24.8 g, 70.8 mmol)

-

Ethanol (500 mL)

-

Palladium on activated charcoal (10%) (1.24 g)

-

Diatomaceous earth

Procedure:

-

Dissolve 1-benzyl-2-tert-butyl-1-methylhydrazine-1,2-dicarboxylate in ethanol at room temperature under standard atmospheric pressure.

-

Add palladium on activated charcoal to the solution.

-

Subject the mixture to hydrogenation.

-

Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dry the resulting product to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 12.3 g (57% of theoretical yield) |

| Purity | 48% |

Application as a Synthetic Intermediate: Synthesis of Pyrazole-Based Bioactive Molecules

This compound is a key intermediate in the synthesis of substituted pyrazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The classical approach to pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

General Reaction Scheme for Pyrazole Synthesis

The reaction of this compound with a 1,3-diketone proceeds through a cyclocondensation reaction, followed by deprotection of the Boc group, to yield the corresponding N-methylated pyrazole.

Application in the Synthesis of COX-2 Inhibitors

A significant application of pyrazole synthesis is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These drugs are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which is crucial for gastrointestinal and platelet function. This selectivity leads to a better safety profile compared to traditional NSAIDs.[2][4]

The pyrazole scaffold is a key structural feature of several potent and selective COX-2 inhibitors, including the well-known drug Celecoxib.[5] The synthesis of analogues of such drugs can be envisioned using this compound to introduce the N-methylpyrazole core.

The mechanism of action of COX-2 inhibitors involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Key Chemical Reactions

This compound undergoes several typical reactions of a protected hydrazine, making it a versatile intermediate.

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

-

Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atoms.

-

Condensation with Carbonyls: As demonstrated in pyrazole synthesis, it readily condenses with aldehydes and ketones.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the free hydrazine, which can then be used in subsequent synthetic steps.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its utility in the construction of pyrazole-based bioactive molecules, particularly COX-2 inhibitors, highlights its importance in modern medicinal chemistry. The synthetic protocols and reaction pathways outlined in this guide provide a foundation for researchers and scientists to effectively utilize this key building block in the design and synthesis of novel therapeutic agents.

References

- 1. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Discovery and Application of tert-Butyl 2-Methylhydrazinecarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-methylhydrazinecarboxylate and its derivatives are versatile building blocks in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on a hydrazine moiety provides a stable yet readily cleavable functional group, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key applications, and biological significance of two important classes of compounds derived from tert-butyl carbazate precursors: N'-benzylidene-4-tert-butylbenzohydrazide derivatives, which have emerged as potent urease inhibitors, and tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, identified as promising GPR119 receptor agonists. This guide will detail experimental protocols, present quantitative data in a structured format, and visualize the relevant biological pathways to provide a comprehensive resource for researchers in the field.

I. N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Urease Inhibitors

N'-benzylidene-4-tert-butylbenzohydrazide derivatives have demonstrated significant potential as inhibitors of the enzyme urease. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of diseases caused by microorganisms such as Helicobacter pylori, and contributes to the formation of urinary stones.[1] The inhibition of urease is therefore a key therapeutic strategy for the treatment of peptic ulcers, urolithiasis, and other related conditions.[2]

Data Presentation: Synthesis and Urease Inhibitory Activity

The synthesis of N'-benzylidene-4-tert-butylbenzohydrazide derivatives typically proceeds via a three-step sequence starting from 4-(tert-butyl)benzoic acid. The general synthetic yields and the in vitro urease inhibitory activity (IC₅₀) of a selection of these derivatives are summarized in the table below.

| Compound ID | R Group (Substituent on Benzaldehyde) | Overall Yield (%) | Urease Inhibition IC₅₀ (µM) |

| 4 | H | Good to Excellent | 25.41 ± 0.93 |

| 5 | 2-OH | Good to Excellent | 23.31 ± 0.85 |

| 6 | 4-OH | Good to Excellent | 13.33 ± 0.58 |

| 13 | 4-Cl | Good to Excellent | 22.12 ± 1.03 |

| 25 | 2-OH, 3-OCH₃ | Good to Excellent | 19.74 ± 0.91 |

| Thiourea (Standard) | - | - | 21.14 ± 0.425 |

Data sourced from multiple studies on N'-benzylidene-4-tert-butylbenzohydrazide derivatives.[1]

Experimental Protocols

To a solution of 4-(tert-butyl)benzoic acid (1) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-tert-butylbenzoate (2).[1]

Methyl 4-tert-butylbenzoate (2) is dissolved in methanol, and hydrazine hydrate is added to the solution. The reaction mixture is refluxed for 3-4 hours. Upon cooling, the product crystallizes out of solution and is collected by filtration, washed with cold methanol, and dried to afford 4-(tert-butyl)benzohydrazide (3).[1]

4-(tert-Butyl)benzohydrazide (3) and a substituted aromatic aldehyde (1 equivalent) are dissolved in methanol containing a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours. The resulting solid product is filtered, washed with methanol, and recrystallized from a suitable solvent to give the pure N'-benzylidene-4-(tert-butyl)benzohydrazide derivative.[1]

Visualization: Mechanism of Urease Inhibition

The inhibitory action of these compounds is believed to occur through the chelation of the nickel ions in the active site of the urease enzyme, thereby blocking the access of the natural substrate, urea.[2][3] The following diagram illustrates the proposed mechanism of urease inhibition.

Caption: Proposed mechanism of urease inhibition by N'-benzylidene-4-tert-butylbenzohydrazide derivatives.

II. tert-Butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[4][5] It is primarily expressed in pancreatic β-cells and intestinal L-cells.[6] Activation of GPR119 leads to increased levels of intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6][7] A novel class of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates has been synthesized and identified as potent GPR119 agonists.[4]

Data Presentation: Synthesis and GPR119 Agonist Activity

These derivatives are synthesized via a one-pot click chemistry approach, which offers high yields and short reaction times.[4] The GPR119 agonist activity is typically evaluated by measuring the half-maximal effective concentration (EC₅₀).

| Compound ID | R Group (Substituent on Azide) | Yield (%) | GPR119 Agonist Activity EC₅₀ (nM) |

| 3e | 4-Trifluoromethylphenyl | ~95 | Similar to or better than AR231453 |

| 3g | 3,4-Dimethoxyphenyl | ~97 | Similar to or better than AR231453 |

| 5e | 4-Trifluoromethylphenyl | ~96 | Similar to or better than AR231453 |

| 5g | 3,4-Dimethoxyphenyl | ~95 | Similar to or better than AR231453 |

| AR231453 (Reference) | - | - | Potent GPR119 agonist |

Data is based on a study of novel 1,2,3-triazolo piperazine and piperidine carboxylate derivatives.[4]

Experimental Protocols

To a solution of either tert-butyl 4-propioloylpiperazine-1-carboxylate (1) or tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (4) in DMF at 0 °C are added the corresponding aryl/alkyl substituted azide (1.0 eq), CuI (10 mol%), and DIPEA (1.5 eq).[4] The reaction mixture is stirred for approximately 5 minutes. The reaction is then quenched with ice-cold water. The resulting solid is collected by filtration, dried under vacuum, and washed with anhydrous diethyl ether to yield the final product.[4]

Visualization: GPR119 Signaling Pathway

The activation of GPR119 by an agonist triggers a downstream signaling cascade that ultimately leads to the secretion of insulin and GLP-1. The following diagram outlines this key signaling pathway.

Caption: GPR119 agonist signaling cascade leading to insulin and GLP-1 secretion.

Conclusion

The derivatives of this compound represent a cornerstone in the synthesis of novel, biologically active compounds. The examples of N'-benzylidene-4-tert-butylbenzohydrazide and tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates highlight the utility of this chemical scaffold in developing potential therapeutics for a range of diseases, from bacterial infections to metabolic disorders. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in this exciting area of drug discovery.

References

- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of tert-Butyl 2-methylhydrazinecarboxylate Precursors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of molecular scaffolds, hydrazine derivatives have emerged as a privileged class of compounds, exhibiting a broad spectrum of biological activities. This technical guide delves into the core biological potential of tert-Butyl 2-methylhydrazinecarboxylate and its precursors, key building blocks in the synthesis of pharmacologically active molecules. While direct biological data on these specific precursors is limited in publicly available literature, the extensive research on their derivatives provides a strong indication of their therapeutic promise. This document serves as an in-depth resource, summarizing the known biological activities of these derivatives, detailing relevant experimental protocols, and visualizing associated cellular pathways to empower researchers in the fields of medicinal chemistry and drug development.

Core Precursor Structures

The foundational molecules discussed in this guide are this compound and its immediate precursor, N'-Boc-N-methylhydrazine. These compounds serve as versatile intermediates in the synthesis of more complex molecules with diverse pharmacological profiles.

Biological Activities of tert-Butyl Hydrazinecarboxylate Derivatives

Derivatives synthesized from this compound and its precursors have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of tert-butyl hydrazinecarboxylate derivatives against various cancer cell lines. A notable example is the investigation of a tert-butyl-pyrrolidine-1-carboxylic ester, which has shown potent anticancer activity against human hepatoma (HepG2) and breast cancer (MCF-7 and MDA-MB-231) cell lines.

Quantitative Cytotoxicity Data of a tert-Butyl-pyrrolidine-1-carboxylic Ester Derivative

| Compound | Cell Line | Assay | Endpoint | Result |

| tert-butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2)-pyrrolidine-1-carboxylic ester | HepG2 | Cell Growth Inhibition | % Inhibition (48h) | 52% (10 µg/ml), 82% (20 µg/ml), 91% (40 µg/ml) |

| " | MCF-7 | Cell Growth Inhibition | IC50 | Data not specified |

| " | MDA-MB-231 | Cell Growth Inhibition | IC50 | Data not specified |

The mechanism of action for this class of compounds often involves the induction of oxidative stress, leading to apoptosis.

Antimicrobial Activity

The hydrazine scaffold is a common feature in many antimicrobial agents. Derivatives of tert-butyl hydrazinecarboxylate have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a series of tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives have shown promising activity against various bacterial strains.

Quantitative Antimicrobial Data of tert-Butylphenylthiazole Derivatives

| Compound | Bacterial Strain | Assay | Endpoint | Result (MIC in µg/mL) |

| Phenylthiazole derivative with 1,2-diaminocyclohexane | Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | Microdilution | MIC | 4 |

| " | Clostridium difficile | Microdilution | MIC | 4 |

Anti-inflammatory Activity

Hydrazone derivatives, which can be readily synthesized from hydrazinecarboxylate precursors, are known to possess anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of inflammatory mediators. While specific data for direct derivatives of this compound is not abundant, the broader class of hydrazones shows significant potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of tert-butyl hydrazinecarboxylate derivatives.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microplate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microplate is incubated under appropriate conditions for the specific bacterial strain.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Induction of Denaturation: Denaturation is induced by heating the mixture at a specific temperature for a set time.

-

Absorbance Measurement: The turbidity of the mixture is measured spectrophotometrically.

-

Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design.

Reactive Oxygen Species (ROS)-Mediated Apoptosis

Several tert-butyl hydrazinecarboxylate derivatives induce cancer cell death through the generation of reactive oxygen species (ROS). This leads to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.

ROS-mediated apoptotic pathway induced by certain tert-butyl hydrazine derivatives.

General Experimental Workflow for Biological Screening

The process of evaluating the biological activity of novel compounds typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.

A general workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of these derivatives warrant further investigation. Future research should focus on the synthesis and screening of a broader library of these compounds to establish a clear structure-activity relationship (SAR). Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action and to identify specific molecular targets. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this chemical class into tangible clinical benefits.

Methodological & Application

Synthesis of Bioactive Compounds Using tert-Butyl 2-methylhydrazinecarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing tert-Butyl 2-methylhydrazinecarboxylate as a key starting material. This versatile reagent serves as a valuable building block for the creation of diverse molecular architectures, particularly nitrogen-containing heterocycles and substituted amides, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are intended to be a comprehensive guide for researchers, offering step-by-step instructions and relevant data for the synthesis and evaluation of these potentially therapeutic agents.

Introduction

This compound is a bifunctional molecule incorporating a protected hydrazine moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at the unsubstituted nitrogen, while the methyl group on the second nitrogen provides a key structural element in the final products. This unique substitution pattern makes it an ideal precursor for the synthesis of N-methylated heterocyclic compounds and N-amino-N-methyl-amides, classes of molecules known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Application 1: Synthesis of Bioactive Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds frequently found in pharmaceuticals. The use of this compound in this reaction leads to the formation of N-methylated pyrazole derivatives with a Boc-protected amino group, which can be further functionalized.

Experimental Protocol: Synthesis of tert-Butyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylhydrazide

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add acetylacetone (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure tert-Butyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylhydrazide.

Visualization of the Synthetic Pathway

Caption: Synthetic scheme for pyrazole formation.

Biological Activity of Pyrazole Derivatives

N-methylated pyrazole derivatives have shown promise as both antimicrobial and anticancer agents. The biological activity is highly dependent on the substituents on the pyrazole ring.

| Compound Class | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |

| N-Methylated Pyrazoles | Staphylococcus aureus | MIC: 1-8 µg/mL | [1] |

| N-Methylated Pyrazoles | Escherichia coli | MIC: 1-8 µg/mL | [1] |

| Substituted Pyrazoles | Human Melanoma (WM266.5) | IC50: 0.45-0.72 µM | [2] |

| Substituted Pyrazoles | Human Breast Cancer (MCF-7) | IC50: 0.97-1.31 µM | [2] |

Application 2: Synthesis of N-Amino-N-methyl-amides

N-amino-N-methyl-amides are valuable intermediates in organic synthesis and can exhibit biological activity themselves. They can be synthesized by the coupling of a carboxylic acid with this compound using a suitable coupling agent.

Experimental Protocol: Synthesis of tert-Butyl 2-(benzoyl)-2-methylhydrazinecarboxylate

Materials:

-

This compound

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure tert-Butyl 2-(benzoyl)-2-methylhydrazinecarboxylate.

Visualization of the Synthetic Workflow

Caption: Workflow for N-amino-N-methyl-amide synthesis.

Application 3: Synthesis of Bioactive Hydrazones

The condensation of hydrazines with aldehydes or ketones is a straightforward method to produce hydrazones, which are known to possess a wide range of biological activities, including antimicrobial properties.

Experimental Protocol: General Synthesis of N-Boc-N-methyl-hydrazones

Materials:

-

This compound

-

Aldehyde or Ketone

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Standard laboratory glassware

Procedure:

-

Dissolve the aldehyde or ketone (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add this compound (1.0-1.2 eq) to the solution.

-

For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid can be added.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion (typically 1-24 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Activity of Hydrazone Derivatives

Hydrazone derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Steroidal Hydrazones | Bacillus cereus | 0.37–3.00 mg/mL | [3] |

| Hydrazide-hydrazones | Gram-positive bacteria | 0.002–0.98 µg/mL | [4] |

| Pyrazole-thiazole hydrazones | S. aureus, B. subtilis | 1.9-7.8 µg/mL | [1] |

| Hydrazide-hydrazones | E. coli, S. aureus | 6.25-12.5 µg/mL | [4] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of bioactive compounds. The protocols provided herein for the synthesis of pyrazoles, N-amino-N-methyl-amides, and hydrazones offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the therapeutic potential of these compound classes. The ability to readily synthesize and functionalize these scaffolds opens up numerous possibilities for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological profiles.

References

Application Notes and Protocols for tert-Butyl 2-methylhydrazinecarboxylate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 2-methylhydrazinecarboxylate as a versatile building block in the synthesis of various nitrogen-containing heterocycles. This reagent is particularly valuable for introducing a methyl group on a ring nitrogen atom, a common motif in many biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactivity and can be readily removed under acidic conditions to yield the free N-methylated heterocycle.

Synthesis of N-Methylpyrazoles via Cyclocondensation with 1,3-Dicarbonyl Compounds

The reaction of this compound with 1,3-dicarbonyl compounds is a straightforward and efficient method for the synthesis of N-methylated pyrazoles. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

General Reaction Scheme:

Figure 1: General workflow for the synthesis of 1-methylpyrazoles.

Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

-

Reaction Setup: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add this compound (1.46 g, 10 mmol).

-

Reaction: Add a catalytic amount of acetic acid (0.1 mL) to the mixture. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product, tert-butyl 1,3,5-trimethyl-1H-pyrazole-1-carboxylate, can be purified by column chromatography on silica gel.

-

Deprotection: The purified N-Boc protected pyrazole is then dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated to yield 1,3,5-trimethyl-1H-pyrazole hydrochloride.

Quantitative Data for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| Acetylacetone | 1,3,5-Trimethyl-1H-pyrazole | 4-6 | 85-95 |

| Dibenzoylmethane | 1-Methyl-3,5-diphenyl-1H-pyrazole | 6-8 | 80-90 |

| Ethyl acetoacetate | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | 5-7 | 75-85 |

Synthesis of N-Methyl-1,2,4-triazoles

This compound can also be employed in the synthesis of N-methylated 1,2,4-triazoles. A common strategy involves the reaction with an imidate or a similar precursor containing a C-N double bond and a suitable leaving group.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-1,2,4-triazole

-

Reaction Setup: In a sealed tube, combine this compound (1.46 g, 10 mmol) and ethyl acetimidate hydrochloride (1.24 g, 10 mmol) in ethanol (15 mL).

-

Reaction: Add triethylamine (1.5 mL, 11 mmol) to the mixture and heat at 100 °C for 12 hours.

-

Work-up: After cooling, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography.

-

Deprotection: The resulting Boc-protected triazole is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 1,3-dimethyl-1H-1,2,4-triazole.

Synthesis of N-Methylpyridazines

The synthesis of N-methylated pyridazines can be achieved through the cyclocondensation of this compound with 1,4-dicarbonyl compounds.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1,6-dihydropyridazine

-

Reaction Setup: Dissolve succinaldehyde (as its bis(diacetal)) (1.16 g, 10 mmol) and this compound (1.46 g, 10 mmol) in a mixture of acetic acid and water.

-

Reaction: Heat the reaction mixture at 80 °C for 8 hours.

-

Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Purification and Deprotection: The organic extracts are combined, dried, and concentrated. The crude product is then subjected to Boc-deprotection with HCl in dioxane to afford 1,4-dimethyl-1,6-dihydropyridazine.

Formation and Deprotection of N-Methyl-N-Boc-Hydrazones

This compound readily reacts with aldehydes and ketones to form stable N-methyl-N-Boc-hydrazones. These intermediates can be isolated and used in subsequent reactions or deprotected to yield N-methylhydrazones.

Experimental Protocol: Synthesis of Acetone N-Methyl-N-Boc-hydrazone

-

Reaction Setup: To a solution of acetone (0.58 g, 10 mmol) in methanol (20 mL), add this compound (1.46 g, 10 mmol).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude N-methyl-N-Boc-hydrazone, which can be purified by recrystallization or chromatography.

Deprotection of N-Methyl-N-Boc-Hydrazones

The Boc group can be efficiently removed under acidic conditions.

Figure 2: Workflow for the deprotection of N-methyl-N-Boc-hydrazones.

Quantitative Data for Boc Deprotection

| Substrate | Acid | Solvent | Time (h) | Yield (%) |

| Acetone N-Methyl-N-Boc-hydrazone | TFA | DCM | 1-2 | >95 |

| Benzaldehyde N-Methyl-N-Boc-hydrazone | 4M HCl | Dioxane | 2-3 | >95 |

Conclusion

This compound is a highly effective reagent for the synthesis of a variety of N-methylated heterocyclic compounds. Its straightforward reactivity with common precursors, combined with the ease of Boc-deprotection, makes it a valuable tool for medicinal chemists and researchers in drug development. The protocols outlined in these notes provide a solid foundation for the application of this versatile building block in organic synthesis.

Practical Applications of tert-Butyl 2-methylhydrazinecarboxylate in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 2-methylhydrazinecarboxylate and its derivatives are versatile reagents in medicinal chemistry, primarily serving as key building blocks and intermediates in the synthesis of complex bioactive molecules. Their utility is particularly evident in the development of novel therapeutics targeting a range of diseases, including cancer and metabolic disorders. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making these hydrazine derivatives valuable tools in multi-step synthetic pathways. This document provides detailed application notes and protocols for the use of this compound derivatives in drug discovery, with a focus on the synthesis of the ghrelin receptor agonist, Anamorelin.

Application Note 1: Synthesis of Anamorelin, a Ghrelin Receptor Agonist

Background: Anamorelin (ONO-7643) is a potent, orally active, and selective ghrelin receptor agonist developed for the treatment of cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by significant weight loss and muscle wasting.[1] By mimicking the effects of the endogenous "hunger hormone" ghrelin, Anamorelin stimulates appetite, increases body weight and lean body mass, and modulates metabolism.[1] A key intermediate in the synthesis of Anamorelin is a chiral piperidine derivative, which is synthesized using a derivative of tert-butyl hydrazinecarboxylate.

Chemical Strategy: The synthesis of Anamorelin involves a convergent approach, where two key intermediates, a chiral piperidine moiety and a dipeptide unit, are synthesized separately and then coupled. A derivative of this compound is crucial for the formation of the piperidine intermediate, specifically (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.

Quantitative Data: Biological Activity of Anamorelin

The following table summarizes the in vitro biological activity of Anamorelin, demonstrating its high affinity and potency as a ghrelin receptor agonist.

| Parameter | Value | Cell Line/Assay | Reference |

| EC50 | 0.74 nM | HEK293/GRLN FLIPR assay | [2] |

| Ki | 0.70 nM | Ghrelin Receptor Binding Assay | [1] |

Experimental Protocols

Protocol 1: Synthesis of the Chiral Piperidine Intermediate for Anamorelin

Objective: To synthesize (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.

Materials:

-

(3R)-3-Benzylpiperidine-3-carboxylic acid

-

Trimethylhydrazine

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or other suitable non-nucleophilic base)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

General Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of (3R)-3-benzylpiperidine-3-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Coupling with Trimethylhydrazine:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of trimethylhydrazine (typically 1.0-1.2 equivalents) and triethylamine (typically 1.5-2.0 equivalents) in anhydrous DCM.

-

Cool the trimethylhydrazine solution to 0 °C.

-

Slowly add the solution of the acid chloride to the trimethylhydrazine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (3R)-3-benzyl-3-(trimethylhydrazinecarbonyl)piperidine.

-

Visualization of Key Processes

Experimental Workflow: Synthesis of Anamorelin

Caption: Synthetic workflow for the convergent synthesis of Anamorelin.

Signaling Pathway: Ghrelin Receptor Activation by Anamorelin

Caption: Simplified signaling pathway of Anamorelin via the ghrelin receptor.

Conclusion